![molecular formula C22H16FN3O5S2 B4558919 3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)
3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Overview
Description
This compound belongs to a class of synthetic organic molecules that exhibit a range of biological activities. The research interest in such compounds is primarily due to their potential pharmaceutical applications, including anticancer and antimicrobial effects. The compound features a complex structure incorporating elements such as indole, thiazolidinone, and fluorophenyl groups, which contribute to its activity.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from the preparation of indole-2-carboxylic acids derivatives, followed by reactions with various agents such as rhodanine-5-yl and thiophene-2-yl to form thiazolidinone derivatives. The process typically requires careful control of reaction conditions to achieve the desired product with high purity and yield (Kryshchyshyn-Dylevych et al., 2020).
Scientific Research Applications
HIV-1 and JSP-1 Inhibition
Research has explored the synthesis of novel classes of Rhodanine derivatives, showcasing their potential as HIV-1 and JSP-1 inhibitors. This includes derivatives synthesized under microwave conditions, indicating a promising direction for antiviral drug development (Kamila, Ankati, & Biehl, 2011).
Antimicrobial Activity
Another study focused on the synthesis of eperezolid-like molecules and their antimicrobial activities. These molecules exhibited high anti-Mycobacterium smegmatis activity, highlighting their potential in combating microbial infections (Yolal et al., 2012).
Anticancer Activity
The anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives was evaluated, revealing significant antimitotic activity at micromolar concentrations. This suggests a promising route for cancer treatment research (Kryshchyshyn-Dylevych et al., 2020).
Novel Compound Synthesis
The synthesis of novel compounds with potential pharmacological interest, such as new thiazolidine and imidazolidine derivatives, has been a subject of research. These compounds demonstrated various antimicrobial effects, indicating their potential utility in developing new therapeutic agents (El‐Aasar & Saied, 2008).
Fluorescence Studies
In materials science, the study of carbon dots with high fluorescence quantum yield was conducted, identifying organic fluorophores as the main ingredients and fluorescence origins. This research provides insight into the development of highly fluorescent materials for various applications (Shi et al., 2016).
properties
IUPAC Name |
3-[(5Z)-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S2/c23-12-5-7-13(8-6-12)24-16(27)11-26-15-4-2-1-3-14(15)18(20(26)30)19-21(31)25(22(32)33-19)10-9-17(28)29/h1-8H,9-11H2,(H,24,27)(H,28,29)/b19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCGWHXFRDSNIK-HNENSFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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